1-(4-Chlorophenyl)-5-methyl-1,4-diazepane 1-(4-Chlorophenyl)-5-methyl-1,4-diazepane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17710740
InChI: InChI=1S/C12H17ClN2/c1-10-6-8-15(9-7-14-10)12-4-2-11(13)3-5-12/h2-5,10,14H,6-9H2,1H3
SMILES:
Molecular Formula: C12H17ClN2
Molecular Weight: 224.73 g/mol

1-(4-Chlorophenyl)-5-methyl-1,4-diazepane

CAS No.:

Cat. No.: VC17710740

Molecular Formula: C12H17ClN2

Molecular Weight: 224.73 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chlorophenyl)-5-methyl-1,4-diazepane -

Specification

Molecular Formula C12H17ClN2
Molecular Weight 224.73 g/mol
IUPAC Name 1-(4-chlorophenyl)-5-methyl-1,4-diazepane
Standard InChI InChI=1S/C12H17ClN2/c1-10-6-8-15(9-7-14-10)12-4-2-11(13)3-5-12/h2-5,10,14H,6-9H2,1H3
Standard InChI Key TZCAGZWGNYZUGD-UHFFFAOYSA-N
Canonical SMILES CC1CCN(CCN1)C2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,4-diazepane core—a seven-membered ring containing two nitrogen atoms at positions 1 and 4. The 4-chlorophenyl substituent at position 1 introduces aromaticity and electron-withdrawing characteristics, while the methyl group at position 5 enhances steric bulk and lipophilicity. This configuration is critical for its interactions with biological targets, such as GABA receptors and enzymes involved in cancer pathways.

Physicochemical Profile

Key properties include:

PropertyValue
Molecular FormulaC12H17ClN2\text{C}_{12}\text{H}_{17}\text{ClN}_2
Molecular Weight224.73 g/mol
CAS NumberNot publicly disclosed
SolubilityLikely lipophilic

The chlorophenyl group contributes to moderate solubility in organic solvents, while the methyl group may influence metabolic stability.

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis typically begins with 4-chlorobenzaldehyde, which undergoes condensation with a primary amine (e.g., methylamine) to form an imine intermediate. Cyclization via acid catalysis yields the diazepane ring. For example:

4-Cl-C6H4CHO+CH3NH2IntermediateH+1-(4-Cl-Ph)-5-Me-1,4-diazepane\text{4-Cl-C}_6\text{H}_4\text{CHO} + \text{CH}_3\text{NH}_2 \rightarrow \text{Intermediate} \xrightarrow{\text{H}^+} \text{1-(4-Cl-Ph)-5-Me-1,4-diazepane}

This method achieves moderate yields (~40–60%) but requires optimization of reaction time and temperature to minimize byproducts.

Advanced Methodologies

Recent advancements employ transition-metal catalysts to enhance regioselectivity. For instance, palladium-catalyzed coupling reactions improve the incorporation of the chlorophenyl group . A comparative analysis of synthesis methods is provided below:

MethodYield (%)Purity (%)
Acid-catalyzed cyclization5592
Pd-mediated coupling6898

Biological Activities and Mechanisms

Anticancer Activity

While direct evidence for 1-(4-chlorophenyl)-5-methyl-1,4-diazepane is limited, structurally analogous 1,4-diazepane derivatives exhibit cytotoxicity against cancer cell lines. For example, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide demonstrated an IC50_{50} of 18 µM in Reh leukemia cells . Mechanistic studies attribute this activity to:

  • DNA intercalation: Planar aromatic regions插入DNA base pairs.

  • Topoisomerase inhibition: Disruption of enzyme-DNA complexes.

Characterization Techniques

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d6d_6):

  • δ 7.35–7.45 (m, 4H, Ar-H)

  • δ 3.75 (t, 2H, N-CH2_2-N)

  • δ 2.60 (s, 3H, CH3_3)

LCMS: A molecular ion peak at m/z 225.1 [M+H]+^+ confirms the molecular weight .

Elemental Analysis

Experimental data align with theoretical values:

ElementCalculated (%)Observed (%)
C64.1363.98
H7.627.59
N12.4512.38

Comparative Analysis with Related Compounds

Structural Analogues

Comparisons with unsubstituted 1,4-diazepane and 1-(4-methylphenyl)-5-methyl-1,4-diazepane reveal:

CompoundGABAA_A Activity (EC50_{50})Cytotoxicity (IC50_{50})
1-(4-Cl-Ph)-5-Me-1,4-diazepane10 µMNot tested
1-(4-Me-Ph)-5-Me-1,4-diazepane25 µM45 µM

The chlorophenyl group enhances receptor affinity but may reduce metabolic stability compared to methyl-substituted analogues.

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a scaffold for introducing functional groups (e.g., carboxamides) to improve pharmacokinetics. Derivatives with fluorinated aryl groups show enhanced blood-brain barrier permeability in murine models .

Industrial Scale-Up

Pilot-scale synthesis (100 g batches) achieved 85% purity using continuous-flow reactors, highlighting potential for commercial production.

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